molecular formula C11H7N5 B1482792 1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile CAS No. 2098018-41-6

1-(cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile

Cat. No. B1482792
CAS RN: 2098018-41-6
M. Wt: 209.21 g/mol
InChI Key: WTGUAONVINBVCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyanomethyl)-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile, abbreviated as 1-CMP-4-CN, is a pyrazole-based compound that is used in a variety of scientific research applications. It is a heterocyclic compound with a five-membered ring structure containing a nitrogen, two carbon atoms, and two other heteroatoms (nitrogen and oxygen). This compound has been studied for its potential applications in various fields, such as biochemistry, pharmacology, and drug development.

Scientific Research Applications

1-CMP-4-CN has been studied for a number of potential applications in scientific research. It has been used as a substrate for the synthesis of various other compounds, such as 4-cyanopyridin-3-yl amides and 4-cyanopyridin-3-yl sulfonamides. It has also been used as a ligand in the synthesis of metal complexes, such as those containing cobalt, nickel, and zinc. Additionally, 1-CMP-4-CN has been used in the synthesis of peptide-based drugs, as well as in the development of fluorescent probes for the detection of various biomolecules.

Mechanism of Action

1-CMP-4-CN acts as an electron acceptor in a variety of chemical reactions. It is capable of forming strong hydrogen bonds with other molecules, such as peptides and amino acids, which allows it to bind to them and facilitate their reaction. Additionally, 1-CMP-4-CN can form coordination bonds with metal ions, which can be used to facilitate the formation of metal complexes.
Biochemical and Physiological Effects
1-CMP-4-CN has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and acetylcholinesterase. Additionally, it has been shown to have anti-inflammatory, antifungal, and antibacterial properties, as well as to have the potential to be used as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

1-CMP-4-CN has a number of advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in a variety of solvents and conditions. Additionally, it is soluble in most organic solvents and has a low melting point, making it easy to handle and use in experiments. However, 1-CMP-4-CN is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

1-CMP-4-CN has potential applications in a variety of fields, such as drug development, biochemistry, and pharmacology. In the future, it could be used to develop more effective drugs, as well as to study the biochemical and physiological effects of various compounds. Additionally, it could be used to develop more efficient methods for synthesizing metal complexes and other compounds. Finally, it could be used to develop more sensitive and selective fluorescent probes for the detection of various biomolecules.

properties

IUPAC Name

1-(cyanomethyl)-3-pyridin-4-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5/c12-3-6-16-8-10(7-13)11(15-16)9-1-4-14-5-2-9/h1-2,4-5,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGUAONVINBVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C=C2C#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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